1,3,5-Trithiane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Heterocycles: These are organic compounds containing atoms other than carbon in their ring structure. 1,3,5-Trithiane can be incorporated into various heterocycles, including thiophenes, thiazoles, and dithiolanes, which are crucial building blocks for numerous pharmaceuticals and functional materials [].

Agrochemical Applications

The potential of 1,3,5-Trithiane in the agrochemical industry is being explored due to its ability to interact with specific biological processes. Research suggests its role in:

- Fungicide development: Studies have shown that certain 1,3,5-Trithiane derivatives exhibit antifungal activity, potentially leading to the development of novel fungicides for crop protection.

Pharmaceutical Research

The unique properties of 1,3,5-Trithiane are under investigation for their potential applications in pharmaceutical research. Areas of exploration include:

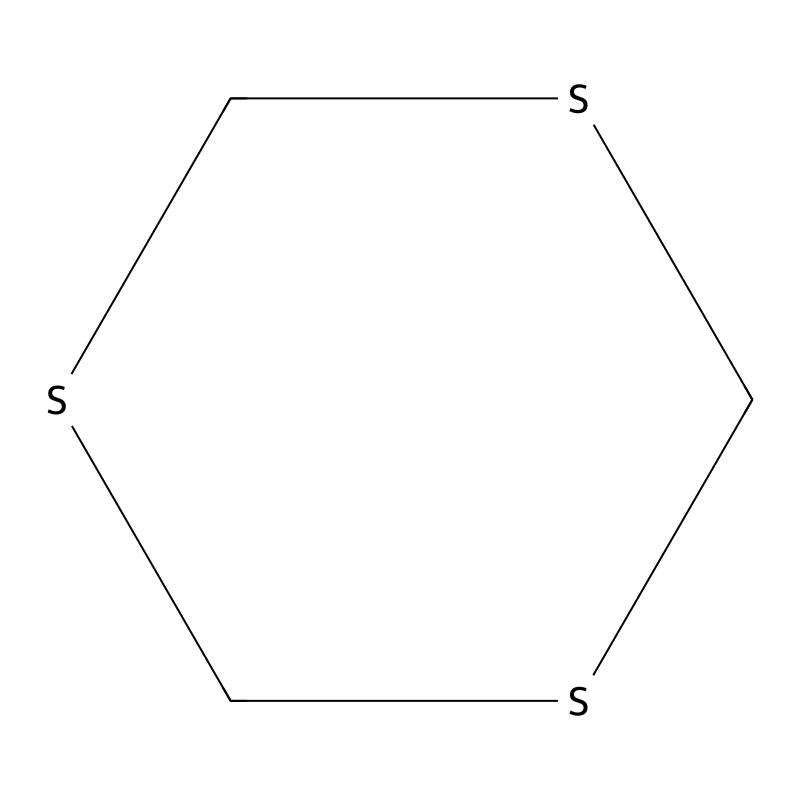

1,3,5-Trithiane is a heterocyclic compound with the molecular formula and a molecular weight of approximately 138.275 g/mol. It is characterized by a six-membered ring consisting of alternating methylene () and thioether () groups, making it a cyclic trimer of thioformaldehyde. This compound is also known by various names, including s-Trithiane, formaldehyde thio-trimer, and trimethylene trisulfide .

1,3,5-Trithiane serves as a versatile building block in organic synthesis, particularly as a masked source of formaldehyde. Its unique structure allows for various chemical transformations and applications in synthetic chemistry .

- Deprotonation and Alkylation: When treated with organolithium reagents, it can be deprotonated to form lithium derivatives, which can subsequently undergo alkylation:

- Chlorination: In the presence of chlorine and water, 1,3,5-trithiane can be chlorinated to produce chloromethyl sulfonyl chloride:

- Oxidation: This compound can be oxidized to form various products, including tetrasulfones .

1,3,5-Trithiane can be synthesized through several methods:

- Reaction of Formaldehyde with Hydrogen Sulfide: The primary method involves the reaction between formaldehyde and hydrogen sulfide under controlled conditions:

- Thioketone Trimerization: Another method involves the thiation of ketones or aldehydes followed by trimerization to yield trithianes .

1,3,5-Trithiane finds applications in various fields:

- Organic Synthesis: It is widely used as a precursor for synthesizing other organosulfur compounds and as a reagent in organic reactions.

- Pharmaceuticals: Its derivatives may have potential applications in drug development due to their unique chemical properties.

- Material Science: The compound's electrochromic properties make it suitable for applications in materials that require color change upon electrical stimulation .

Studies on the interactions of 1,3,5-trithiane with other compounds have shown that it can engage in various chemical transformations that alter its reactivity and biological activity. Research into its interactions with biological molecules is ongoing to assess its potential therapeutic effects or toxicological implications .

Several compounds share structural similarities with 1,3,5-trithiane. These include:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1,3-Dithiane | C2H4S2 | A simpler dithiol compound with two sulfur atoms. |

| Thioacetone | C3H6OS | A thioether with a ketone functional group. |

| Trithioacetone | C6H12S3 | A trimer of thioacetone; larger structure. |

| Dimethylthioformaldehyde | C4H8OS | Contains methyl groups; different reactivity. |

Uniqueness of 1,3,5-Trithiane: The cyclic structure of 1,3,5-trithiane allows it to act as a masked source of formaldehyde while participating in diverse

Quantum Chemical Investigations

Quantum chemical investigations of 1,3,5-trithiane have revealed fundamental insights into the electronic structure and properties of this six-membered sulfur-containing heterocycle [1]. The compound, with molecular formula C₃H₆S₃, represents the cyclic trimer of thioformaldehyde and has been extensively studied using various levels of quantum mechanical theory [3] [24].

High-level ab initio calculations have been performed using Gaussian-type methods including G2(MP2), G2, and G3 levels of theory [1] [3]. These calculations provide accurate predictions of molecular properties and thermochemical data for 1,3,5-trithiane [5]. The G3 method, in particular, has shown excellent agreement with experimental enthalpy of formation data, predicting values within 2.6 kilojoules per mole of experimental measurements [1].

Density functional theory calculations using the B3LYP functional with various basis sets have been extensively employed to study 1,3,5-trithiane [2] [23]. The B3LYP/6-311+G(d,p) level of theory has proven particularly effective for geometry optimization and frequency calculations of this heterocycle [2]. Hartree-Fock calculations with basis sets ranging from 6-31G(d) to 6-311+G(d,p) have also been utilized to investigate the conformational behavior and relative energies of different conformers [2].

| Calculation Method | Enthalpy of Formation (kJ/mol) | Reference |

|---|---|---|

| G2(MP2) | 85.1 | [1] |

| G2 | 84.7 | [1] |

| G3 | 85.1 | [1] |

| Experimental (gas phase) | 84.6 ± 2.6 | [1] |

Conformational Analysis and Ring Dynamics

The conformational analysis of 1,3,5-trithiane reveals a preference for the chair conformation, consistent with cyclohexane-like six-membered rings [10] [11]. Nuclear magnetic resonance studies have demonstrated that 1,3,5-trithiane undergoes rapid ring inversion at room temperature with an activation free energy of approximately 11.1 kilocalories per mole [11].

Variable temperature nuclear magnetic resonance spectroscopy has been employed to study the ring dynamics of substituted 1,3,5-trithiane derivatives [10] [13]. The anomeric effect plays a significant role in determining the conformational preferences of substituted trithianes, with axial conformers often being favored for electron-withdrawing substituents [10] [13].

Computational studies using intrinsic reaction coordinate calculations have mapped the pathways for chair-chair interconversion in 1,3,5-trithiane [2]. The calculated energy barriers for ring flipping processes range from 10 to 15 kilocalories per mole depending on the computational method employed [2] [33].

The crystal structure of 1,3,5-trithiane derivatives shows that the ring adopts a chair-like conformation with specific substituent orientations determined by steric and electronic factors [11]. Substituted trithianes with bulky groups preferentially adopt conformations that minimize steric interactions while maximizing favorable electronic effects [11].

Electronic Structure and Bonding Patterns

The electronic structure of 1,3,5-trithiane is characterized by the presence of three sulfur atoms in alternating positions within the six-membered ring [14] [16]. Each sulfur atom possesses two lone pairs of electrons, creating a complex electronic environment that influences the molecular properties and reactivity [27] [28].

Photoelectron spectroscopy studies have revealed the ionization potentials of 1,3,5-trithiane, with the first ionization occurring at approximately 7.7 electron volts [28]. The vertical ionization energies have been measured at 8.58, 8.83, and 8.76 electron volts using different experimental conditions [28].

The molecular orbital composition of 1,3,5-trithiane shows significant contribution from sulfur lone pair orbitals to both the highest occupied molecular orbital and lowest unoccupied molecular orbital [1] [6]. Natural bond orbital analysis reveals the importance of hyperconjugative interactions involving sulfur lone pairs and carbon-hydrogen sigma antibonding orbitals [2].

| Electronic Property | Value | Method | Reference |

|---|---|---|---|

| First Ionization Potential | 7.7 eV | PE | [28] |

| Vertical Ionization Energy | 8.58 eV | PE | [28] |

| Vertical Ionization Energy | 8.83 ± 0.05 eV | PE | [28] |

| Molecular Weight | 138.275 g/mol | - | [14] |

Lone Pair-Lone Pair Interaction Models

The presence of six lone pairs of electrons on the three sulfur atoms in 1,3,5-trithiane creates significant through-space interactions that influence the molecular stability and properties [1] [3]. Computational studies have demonstrated that lone pair-lone pair repulsion contributes to the destabilization of 1,3,5-trithiane relative to its oxygen analog [1].

Theoretical models of lone pair interactions in 1,3,5-trithiane employ natural bond orbital analysis to quantify the magnitude of these repulsive interactions [26]. The through-space electronic repulsion between sulfur lone pairs has been estimated to contribute approximately 20-30 kilojoules per mole to the total molecular energy [1] [3].

Atoms in molecules analysis has been applied to study the electron density distribution and critical points in 1,3,5-trithiane [8]. This approach reveals the nature of the lone pair interactions and their influence on the molecular electron density topology [8].

The gauche effect, commonly observed in sulfur-containing compounds, manifests in 1,3,5-trithiane through preferential orientations that minimize lone pair repulsion while maintaining favorable orbital overlap [17]. Hyperconjugative interactions involving fluorine-substituted derivatives demonstrate the electron-donating capability of sulfur lone pairs toward geminal sigma bonds [17].

Theoretical Basis for Reactivity Patterns

The reactivity of 1,3,5-trithiane is governed by the electronic properties of the sulfur atoms and their lone pair interactions [20] [24]. Theoretical calculations predict that the compound acts as an electron donor, with the sulfur lone pairs serving as nucleophilic sites [20].

Frontier molecular orbital theory explains the reactivity patterns observed for 1,3,5-trithiane derivatives [20]. The highest occupied molecular orbital energy levels determine the electron-donating properties, while the lowest unoccupied molecular orbital governs the acceptance of electron density [20].

Computational studies of substituted 1,3,5-trithianes reveal that electron-withdrawing groups enhance the stability of axial conformers through favorable anomeric effects [10] [13]. Conversely, electron-donating substituents prefer equatorial positions to minimize unfavorable electronic interactions [13].

The trimerization mechanism of thioformaldehyde to form 1,3,5-trithiane has been studied using G3(MP2) calculations [25]. The activation Gibbs energy for this process is calculated to be 118.1 kilojoules per mole, proceeding through an open-chain dimer intermediate [25].

Computational Approaches to Enthalpy Predictions

Computational thermochemistry of 1,3,5-trithiane has been extensively validated against experimental calorimetric measurements [1] [3] [5]. The enthalpy of formation in the solid state has been experimentally determined as -8.6 ± 2.6 kilojoules per mole, while the gas-phase value is 84.6 ± 2.6 kilojoules per mole [1] [3].

Various computational methods have been benchmarked for their ability to predict accurate enthalpies of formation for 1,3,5-trithiane [23]. The G3 method shows the best agreement with experimental data, while density functional theory methods exhibit systematic deviations depending on the functional employed [23].

| Computational Method | Predicted ΔₓHₓ(g) (kJ/mol) | Deviation from Experiment |

|---|---|---|

| G1 | 106.1 | +21.5 |

| G2MP2 | 109.7 | +25.1 |

| G2 | 109.3 | +24.7 |

| G3 | 109.7 | +25.1 |

| B3LYP/6-31G* | 112.6 | +28.0 |

Isodesmic reaction schemes have been developed to improve the accuracy of computational enthalpy predictions for sulfur-containing heterocycles [1]. These approaches reduce systematic errors by canceling out similar electronic effects across the reaction series [1].

Ab initio Molecular Orbital Calculations

High-level ab initio molecular orbital calculations have provided detailed insights into the electronic structure of 1,3,5-trithiane [1] [2]. Møller-Plesset perturbation theory at the MP2 level with large basis sets accurately reproduces experimental geometries and vibrational frequencies [2] [33].

Complete active space self-consistent field calculations have been employed to study the electronic excited states of 1,3,5-trithiane [27]. These calculations reveal the nature of the electronic transitions observed in ultraviolet photoelectron spectroscopy [27] [28].

Configuration interaction calculations provide accurate descriptions of the electron correlation effects in 1,3,5-trithiane [1]. The correlation energy contribution is particularly important for accurate prediction of thermochemical properties [1].

Coupled cluster theory with single, double, and perturbative triple excitations represents the highest level of ab initio theory applied to 1,3,5-trithiane [1]. These calculations serve as benchmarks for evaluating the accuracy of more approximate methods [1].

Through-Space Electronic Repulsion Studies

Through-space electronic repulsion between sulfur lone pairs represents a key factor determining the properties of 1,3,5-trithiane [1] [3]. Computational studies have quantified the magnitude of these repulsive interactions using various theoretical approaches [26] [27].

Natural bond orbital analysis reveals that the repulsion between sulfur lone pairs contributes significantly to the conformational energies of 1,3,5-trithiane [1]. The through-space interactions are most pronounced when lone pairs are in close proximity in specific conformations [1].

Atoms in molecules theory has been applied to analyze the electron density topology and locate critical points associated with through-space interactions [8]. Bond critical points between non-bonded sulfur atoms indicate the presence of weak attractive interactions that partially offset the lone pair repulsion [8].

Energy decomposition analysis separates the total interaction energy into electrostatic, exchange, polarization, and charge transfer components [26]. The electrostatic repulsion between sulfur lone pairs dominates the through-space interactions, while charge transfer effects provide stabilizing contributions [26].

Physical Description

XLogP3

Melting Point

220°C

GHS Hazard Statements

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types